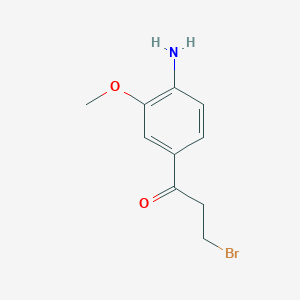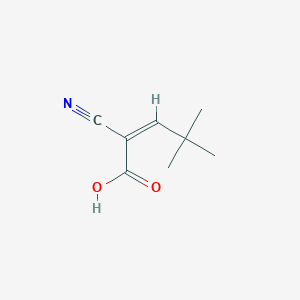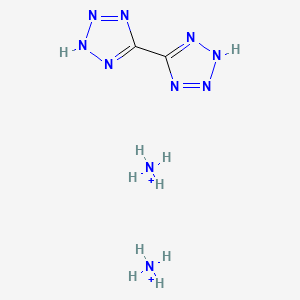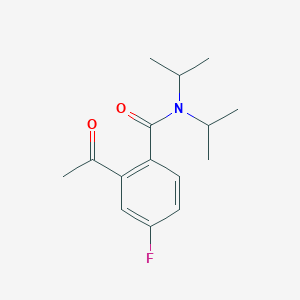
2-acetyl-4-fluoro-N,N-diisopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetyl-4-fluoro-N,N-diisopropylbenzamide is a chemical compound with a complex molecular structure It is characterized by the presence of an acetyl group, a fluorine atom, and two isopropyl groups attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-4-fluoro-N,N-diisopropylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Amidation: The final step involves the formation of the benzamide structure through the reaction of the intermediate with diisopropylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-acetyl-4-fluoro-N,N-diisopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: 2-carboxy-4-fluoro-N,N-diisopropylbenzamide.
Reduction: 2-hydroxy-4-fluoro-N,N-diisopropylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-acetyl-4-fluoro-N,N-diisopropylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-acetyl-4-fluoro-N,N-diisopropylbenzamide involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and enzymes. The fluorine atom can enhance the compound’s binding affinity to certain receptors, while the isopropyl groups may influence its hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-acetyl-4-fluoro-N,N-diethylbenzamide
- 2-acetyl-4-chloro-N,N-diisopropylbenzamide
- 2-acetyl-4-fluoro-N,N-dimethylbenzamide
Uniqueness
2-acetyl-4-fluoro-N,N-diisopropylbenzamide is unique due to the combination of its acetyl, fluorine, and diisopropyl groups. This specific arrangement imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C15H20FNO2 |
|---|---|
Poids moléculaire |
265.32 g/mol |
Nom IUPAC |
2-acetyl-4-fluoro-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C15H20FNO2/c1-9(2)17(10(3)4)15(19)13-7-6-12(16)8-14(13)11(5)18/h6-10H,1-5H3 |
Clé InChI |
FWXDZRAMLWBPMA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)C(=O)C1=C(C=C(C=C1)F)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


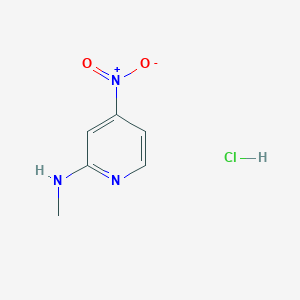




![(R)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14061273.png)


